

Technical Guide: Structure-Activity Relationship of Benzyl Triazole Carboxylates

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Compound of Interest

Compound Name: Methyl 1-benzyl-1H-1,2,3-triazole-5-carboxylate

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Executive Summary

Benzyl triazole carboxylates represent a versatile pharmacophore in medicinal chemistry, leveraging the 1,2,3-triazole ring as a bioisostere for amide bonds and a rigid linker that orients substituents in 3D space.^[1] While often utilized as synthetic intermediates for carboxamides, the carboxylate (ester/acid) derivatives themselves exhibit potent biological activities, particularly in

-glucosidase inhibition (antidiabetic), antimicrobial applications, and cytotoxicity against specific cancer lines.^[1]

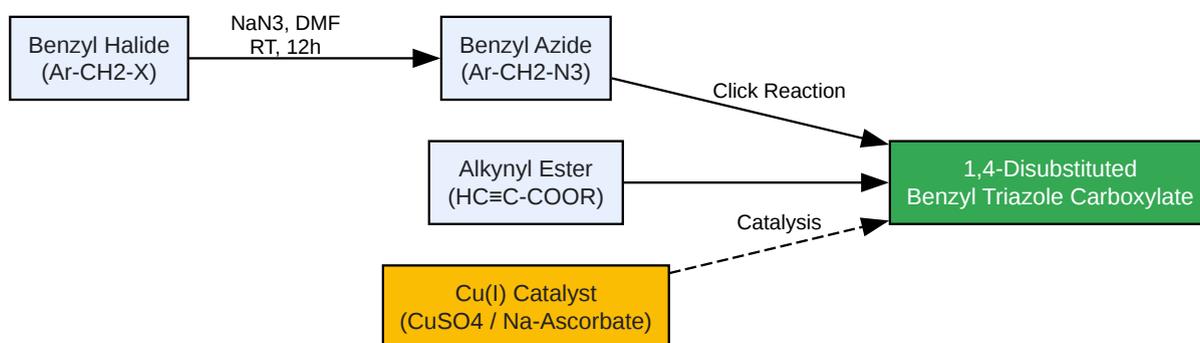
This guide dissects the molecular interactions driving these activities, providing a rational design framework for optimizing this scaffold.^[1]

Chemical Space & Synthesis

The synthesis of benzyl triazole carboxylates relies on "Click Chemistry," specifically the Huisgen 1,3-dipolar cycloaddition.^[1] This pathway is preferred for its high regioselectivity (yielding the 1,4-disubstituted isomer) and tolerance of diverse functional groups.

Synthetic Workflow

The core protocol involves the reaction of substituted benzyl azides with alkyl propiolates (alkynyl esters).



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Figure 1: General synthetic pathway for benzyl triazole carboxylates via CuAAC.

Experimental Protocol: General Synthesis of Methyl 1-Benzyl-1H-1,2,3-triazole-4-carboxylate

Objective: Synthesis of the core scaffold from benzyl azide and methyl propiolate.[1][2]

- Reagents: Benzyl azide (1.0 equiv), Methyl propiolate (1.1 equiv), CuSO

5H

O (0.1 equiv), Sodium ascorbate (0.2 equiv).[1]

- Solvent System:

-BuOH:H

O (1:1 v/v).

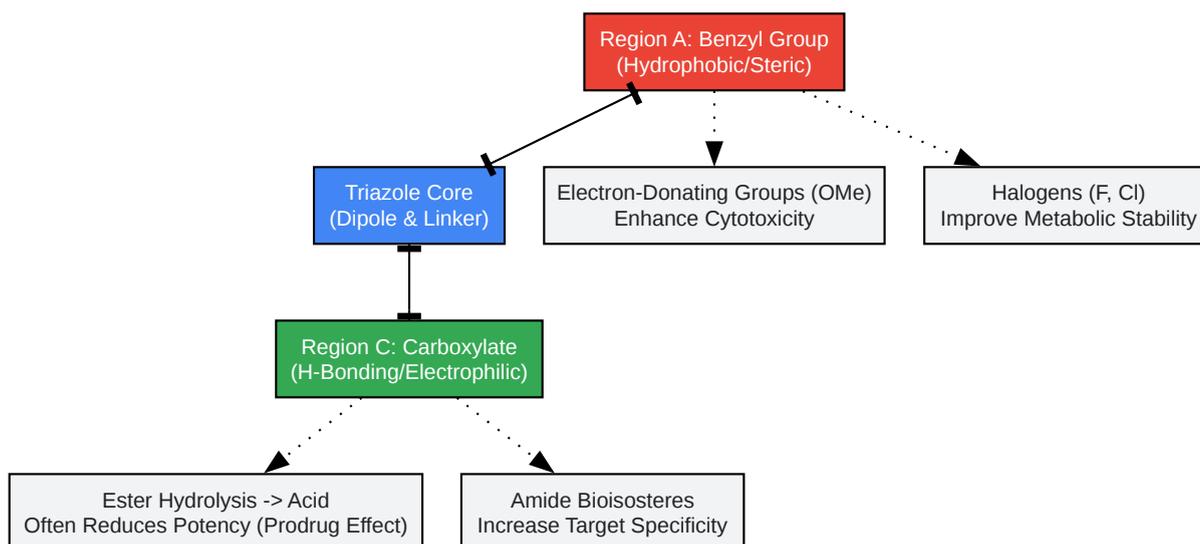
- Procedure:

- Dissolve benzyl azide in the solvent mixture.
- Add methyl propiolate followed by the aqueous solution of CuSO and sodium ascorbate.
- Stir vigorously at room temperature for 6–12 hours. Monitor via TLC (Hexane:EtOAc 7:3).

- Workup: Dilute with water and extract with ethyl acetate (mL). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.[1]
- Purification: Recrystallize from ethanol or purify via silica gel column chromatography to yield the white crystalline ester.

Structure-Activity Relationship (SAR) Analysis

The biological efficacy of this scaffold is governed by three distinct regions: the Benzyl Tail (Region A), the Triazole Linker (Region B), and the Carboxylate Head (Region C).[1]



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Figure 2: SAR segmentation of the benzyl triazole carboxylate scaffold.

Region A: The Benzyl Moiety (Hydrophobic Domain)

This region dictates lipophilicity and fits into hydrophobic pockets of target enzymes (e.g., CYP51 or

-glucosidase).[1]

- Electronic Effects:
 - Electron-Donating Groups (EDGs): Substituents like -OMe (methoxy) at the para or meta positions significantly enhance cytotoxicity against cancer lines (e.g., A549) and improve -glucosidase inhibition. The electron donation increases the electron density of the triazole ring via induction.
 - Electron-Withdrawing Groups (EWGs): Substituents like -F or -NO often improve antimicrobial activity by increasing metabolic stability and altering the pKa of the benzyl protons.
- Steric Effects: Bulky groups (e.g., tert-butyl) generally decrease activity due to steric clashes within the enzyme active site, whereas small lipophilic groups (Cl, F) are well-tolerated.[1]

Region B: The Triazole Ring (The Linker)

- Dipole Moment: The large dipole moment (~5 D) allows the ring to participate in dipole-dipole interactions and hydrogen bonding (N2 and N3 atoms act as weak H-bond acceptors).
- Rigidity: It acts as a rigid linker, orienting the benzyl and carboxylate groups at a specific angle (~140°), which is critical for fitting into the active sites of enzymes like lanosterol 14 -demethylase.[1]

Region C: The Carboxylate Moiety (The "Head")

- Ester vs. Acid:
 - Esters (COOR): Generally show higher cell permeability (lipophilicity) and potency in enzymatic assays where a hydrophobic pocket is adjacent to the catalytic site. They may act as prodrugs.
 - Acids (COOH): Often show reduced potency due to poor membrane permeability, though they are essential for solubility.

- Bioisosterism: Conversion of the ester to a carboxamide (CONHR) frequently enhances binding affinity by introducing a hydrogen bond donor (the NH group), crucial for interacting with residues like Glu or Asp in target proteins.

Case Studies & Biological Data[1][3][4][5][6][7][8][9][10][11][12][13]

-Glucosidase Inhibition (Diabetes Management)

Benzyl triazole carboxylates act as competitive inhibitors of

-glucosidase, preventing carbohydrate breakdown.

- Mechanism: The triazole nitrogen coordinates with active site residues, while the benzyl ring occupies the hydrophobic entrance.[1]

- Key Data:

- Compounds with 4-OMe or 3,4-diOMe on the benzyl ring show IC

values superior to the standard drug Acarbose.

- Table 1: Comparative

-Glucosidase Inhibition

Compound ID	Benzyl Substituent (R)	Carboxylate Group (R')	IC (M)	Relative Potency
Standard	Acarbose	N/A	146.2	1.0x
4a	H	-OMe	45.3	3.2x
4b	4-F	-OMe	28.7	5.1x
4c	4-OMe	-OMe	12.4	11.8x
4d	4-NO	-OMe	61.1	2.4x

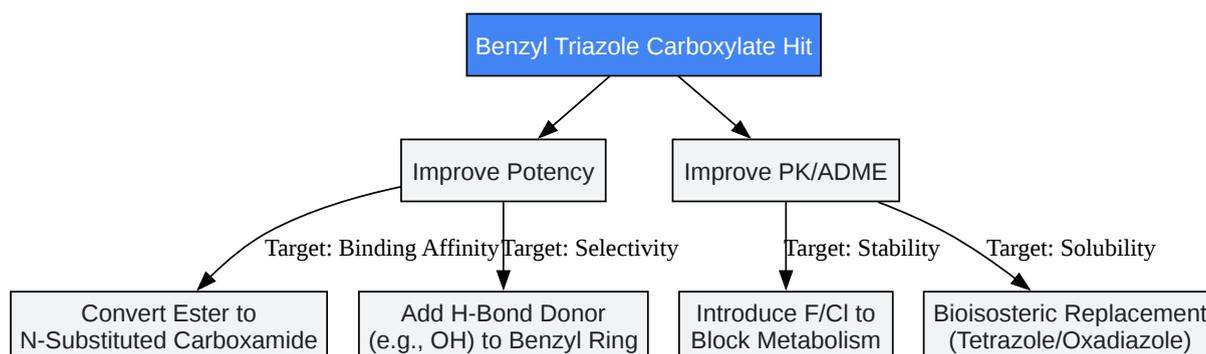
Data aggregated from recent SAR studies on triazole-benzothiazole and benzyl-triazole hybrids.

Antimicrobial & Antifungal Activity[6][9][11][14]

- Target: Lanosterol 14
-demethylase (CYP51).
- Observation: The triazole N4 coordinates with the heme iron of CYP51.
- Optimization: Introduction of a 2,4-difluoro substitution on the benzyl ring (mimicking Fluconazole) maximizes antifungal potency.[1] The carboxylate ester is often hydrolyzed or replaced by an alcohol/ether in clinical candidates, but the ester retains moderate activity against *S. aureus*.

Future Directions & Optimization Strategy

To evolve this scaffold from a "hit" to a "lead," the following optimization tree is recommended:



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Figure 3: Strategic decision tree for lead optimization.

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